C24:1 神经鞘磷脂

描述

Synthesis Analysis

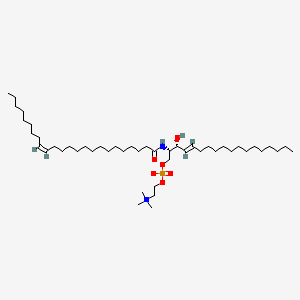

Sphingolipids, including C24:1 Sphingomyelin, are synthesized in the endoplasmic reticulum from nonsphingolipid precursors. Despite the diversity of structure and function of sphingolipids, their creation and destruction are governed by common synthetic and catabolic pathways . For example, acylation of sphingosine, phytosphingosine, or dihydrosphingosine with one of several possible acyl CoA molecules through the action of distinct ceramide synthases produces the molecules defined as ceramide .Molecular Structure Analysis

The molecular structure of sphingomyelin in fluid phase bilayers has been determined by the joint analysis of small-angle neutron and X-ray scattering data . The structural parameters include the area per lipid, total bilayer thickness, and hydrocarbon thickness .Chemical Reactions Analysis

Sphingolipids, including C24:1 Sphingomyelin, participate in a variety of intricate metabolic pathways. They play significant roles in membrane biology and provide many bioactive metabolites that regulate cell function .Physical and Chemical Properties Analysis

The biophysical properties of sphingolipids containing lignoceric (C24:0) or nervonic (C24:1) fatty acyl residues have been studied in multicomponent lipid bilayers containing cholesterol . Results point to C24:0 sphingolipids, namely lignoceroyl sphingomyelin (lSM) and lignoceroyl ceramide (lCer), having higher membrane rigidifying properties than their C24:1 homologues .科学研究应用

结构表征: Takahashi 等人(2007 年) 的一项研究调查了 N-四二十烷酰基(C24:0)神经鞘磷脂双层膜的结构。他们发现 C24:0 神经鞘磷脂在双层膜中形成波纹相,表明膜中存在特定的分子间相互作用。

膜中的相态行为: Bar 等人(1997 年) 的研究探讨了神经鞘磷脂的相态行为及其与磷脂酰胆碱的相互作用。该研究重点介绍了不同神经鞘磷脂种类(包括 C24 神经鞘磷脂)的独特相结构和混合行为。

在细胞存活和炎症中的作用: Rivera 等人(2015 年) 讨论了神经鞘磷脂酶和神经鞘磷脂衍生的神经酰胺 1-磷酸盐如何调节细胞凋亡、细胞生长和炎症等生理功能。

脑髓鞘中的代谢稳定性: Freysz 和 Mandel(1980 年) 对大鼠脑微粒体和髓鞘的研究表明,C24 神经鞘磷脂表现出很高的代谢稳定性,表明其在维持髓鞘完整性中的作用。

对胆固醇和膜组织的影响: Courtney 等人(2018 年) 发现 C24 神经鞘磷脂影响质膜中的胆固醇分布和横向组织,从而影响膜的性质和功能。

肥胖和代谢综合征中的血清神经鞘磷脂: Hanamatsu 等人(2014 年) 报告说,包括 C24:0 在内的特定血清神经鞘磷脂种类与肥胖、胰岛素抵抗和脂质代谢有关,表明它们作为生物标记的潜力。

镰状细胞病中的神经鞘磷脂: Aslan 等人(2018 年) 的研究表明,镰状细胞病中神经鞘磷脂水平发生改变,表明它们可能在该疾病的病理生理中发挥作用。

膜组织中的复杂效应: García-Arribas 等人(2017 年) 研究了 C24:1 神经鞘脂在膜中的复杂效应,揭示了它们如何影响膜的物理性质。

作用机制

Target of Action

C24:1 Sphingomyelin primarily targets the lipid bilayers of cell membranes . These lipid bilayers are composed of various lipids, including cholesterol, and play a crucial role in maintaining the structural integrity of cells and facilitating cellular signaling .

Mode of Action

C24:1 Sphingomyelin interacts with its targets by integrating into the lipid bilayers of cell membranes . It has a unique interaction with cholesterol, which is a key component of these membranes . This interaction influences the distribution of cholesterol between the inner and outer leaflets of the membrane .

Biochemical Pathways

The presence of C24:1 Sphingomyelin in the lipid bilayer influences the formation of segregated areas or ‘domains’ within the membrane . These domains can impact the diffusivity of proteins and their capacity to cluster and exert their physiological effects . The synthesis and hydrolysis of sphingomyelin are increasingly implicated in the initiation of carcinogenesis and promotion of metastasis .

Pharmacokinetics

Its integration into lipid bilayers suggests it may have a high bioavailability within cellular environments .

Result of Action

The presence of C24:1 Sphingomyelin in the lipid bilayer suppresses the formation of microdomains in the plasma membrane . This suppression can influence the lateral organization of the membrane and potentially generate cholesterol asymmetry .

Action Environment

The action of C24:1 Sphingomyelin is influenced by the lipid composition of the environment. For instance, the presence of other sphingolipids can affect its ability to suppress microdomain formation . Moreover, its interaction with cholesterol suggests that the cholesterol content of the environment may also influence its action .

未来方向

The combination of C24:0 and C24:1 sphingolipids generates interesting events, such as a generalized bilayer dynamism/instability of supported planar bilayers . These results are relevant for events of membrane platform formation, in the context of sphingolipid-based signaling cascades . Future research may focus on these aspects to further understand the role of C24:1 Sphingomyelin in cellular functions.

生化分析

Biochemical Properties

C24:1 Sphingomyelin interacts with various biomolecules, including enzymes and proteins. It has been found to have higher membrane rigidifying properties than its C24:0 homologues . The biophysical properties of C24:1 Sphingomyelin have been studied in multicomponent lipid bilayers containing cholesterol .

Cellular Effects

C24:1 Sphingomyelin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress microdomains in the plasma membrane of HeLa cells .

Molecular Mechanism

The mechanism of action of C24:1 Sphingomyelin involves its interactions with other biomolecules at the molecular level. It has been found that C24:1 Sphingomyelin uniquely interacts with cholesterol and regulates the lateral organization in asymmetric membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C24:1 Sphingomyelin can change over time. For instance, the combination of C24:0 and C24:1 sphingolipids generates interesting events, such as a generalized bilayer dynamism/instability of supported planar bilayers .

Metabolic Pathways

C24:1 Sphingomyelin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

C24:1 Sphingomyelin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

C24:1 Sphingomyelin is primarily located in the outer leaflet of the plasma membrane in mammalian cells . Its subcellular localization can affect its activity or function .

属性

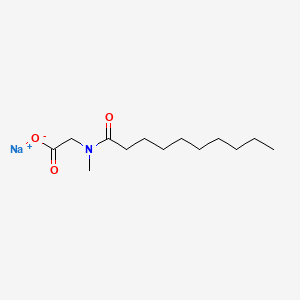

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H93N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h20-21,38,40,45-46,50H,6-19,22-37,39,41-44H2,1-5H3,(H-,48,51,52,53)/b21-20-,40-38+/t45-,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZHECFHXLTOLJ-QYKFWSDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H93N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94359-13-4 | |

| Record name | SM(d18:1/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: Does growth hormone administration influence C24:1 sphingomyelin levels in the aging thymus?

A: Interestingly, growth hormone treatment appears to mitigate some of the age-related lipid alterations observed in the murine thymus. [] While the study did not directly investigate the impact of growth hormone on C24:1 sphingomyelin levels, it did find that growth hormone administration decreased overall triglyceride and free cholesterol levels in the thymus of older mice. [] Further investigation into the specific effects of growth hormone on C24:1 sphingomyelin and its potential role in thymic rejuvenation is warranted.

Q2: How does C24:1 sphingomyelin relate to lipotoxicity in human pancreatic islets?

A: While the provided research [] did not directly investigate the role of C24:1 sphingomyelin in lipotoxicity within human pancreatic islets, it did identify this specific sphingomyelin species as being elevated in islets chronically exposed to palmitate, a saturated fatty acid. [] This finding suggests a potential connection between C24:1 sphingomyelin and the development of islet cell dysfunction, but further research is necessary to understand the specific mechanisms involved.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B571558.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(3-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571570.png)